(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Description
This compound features a pyrazol-3-one core substituted with a 4-bromophenyl thiazole group at position 2 and a 2,4,6-trimethylphenyl hydrazinylidene moiety at position 4 (Z-configuration). The bromophenyl group confers electron-withdrawing properties, while the trimethylphenyl substituent enhances steric bulk and lipophilicity. Such structural features are critical for modulating biological activity, solubility, and stability .
Properties
Molecular Formula |
C22H20BrN5OS |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H20BrN5OS/c1-12-9-13(2)19(14(3)10-12)25-26-20-15(4)27-28(21(20)29)22-24-18(11-30-22)16-5-7-17(23)8-6-16/h5-11,27H,1-4H3 |
InChI Key |
XJTPSYBOYBLBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 2-aminothiazole, and 2,4,6-trimethylphenylhydrazine. The synthesis can be carried out under reflux conditions with appropriate solvents such as ethanol or methanol. The reaction conditions may require the use of catalysts or specific pH adjustments to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur at the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Hydrazinylidene Moiety
- (4Z)-4-[2-(3-Chlorophenyl)hydrazinylidene] Analog (): Replacing the 2,4,6-trimethylphenyl group with a 3-chlorophenyl group introduces a halogenated aromatic ring. However, steric hindrance is reduced, which may improve solubility .
- (4Z)-4-{[(4-Chlorophenyl)amino]methylene} Derivative (): This analog replaces the hydrazinylidene group with an aminomethylene linkage. The 4-chlorophenyl substituent and trifluoromethyl group enhance metabolic stability and electron-withdrawing effects, which are advantageous in drug design .
Thiazole vs. Thiazolo-Triazolone Systems
- Thiazolo[3,2-b][1,2,4]triazol-6-one () :
The target compound’s thiazole ring is replaced with a fused thiazolo-triazolone system. This modification increases molecular rigidity and π-conjugation, which may enhance fluorescence properties or intermolecular interactions in materials science applications .
Pyrazolone Core Modifications
- Methoxybenzylidene-Substituted Pyrazolone (): The methoxy group is electron-donating, contrasting with the bromophenyl group’s electron-withdrawing nature.
Thiomethylphenyl Derivative () :
The thiomethyl group introduces sulfur, which can participate in hydrogen bonding and redox reactions. This may improve antioxidant activity or metal chelation compared to the bromophenyl-thiazole system .
Table 1: Key Properties of Target Compound and Analogs
Biological Activity
The compound (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential biological activities. This article reviews its biological significance, focusing on antimicrobial and anticancer properties, supported by various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 486.3 g/mol. Its structure includes a thiazole ring and a pyrazolone moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized primarily into antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole nucleus has been reported to inhibit bacterial growth by interfering with lipid biosynthesis and other cellular mechanisms.
- Evaluation Methods :
- In vitro assays : Turbidimetric methods were used to assess the antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal species.
- Results : Compounds derived from similar structures demonstrated promising activity against various pathogens, suggesting that the thiazole component is crucial for efficacy .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays targeting cancer cell lines.
-
Cell Lines Tested :
- The MCF7 breast cancer cell line was notably used in studies assessing the anticancer properties.
- Assay Method : The Sulforhodamine B (SRB) assay was employed to evaluate cytotoxicity.
- Findings :
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the mechanisms through which these compounds exert their effects.
| Study | Compound Tested | Biological Activity | Methodology |
|---|---|---|---|
| A | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial | Turbidimetric method |
| B | Pyrazolone derivatives | Anticancer (MCF7) | SRB assay |
| C | Thiazole derivatives | Antimicrobial & Anticancer | Molecular docking studies |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Antimicrobial Mechanism :
- Inhibition of bacterial lipid biosynthesis.
- Disruption of cell membrane integrity.
- Anticancer Mechanism :
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, highlighting their potential as lead compounds in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
